Cas no 1865501-55-8 (Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]-)
Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]-
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- Inchi: 1S/C8H13Br/c1-2-3-8(6-9)7-4-5-7/h2,7-8H,1,3-6H2
- InChI Key: GTYOEQDQBSMDJP-UHFFFAOYSA-N
- SMILES: C1(C(CBr)CC=C)CC1
Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674180-0.05g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 0.05g |
$1464.0 | 2023-03-11 | ||
| Enamine | EN300-674180-0.1g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 0.1g |
$1533.0 | 2023-03-11 | ||
| Enamine | EN300-674180-0.25g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 0.25g |
$1604.0 | 2023-03-11 | ||
| Enamine | EN300-674180-0.5g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 0.5g |
$1673.0 | 2023-03-11 | ||
| Enamine | EN300-674180-1.0g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-674180-2.5g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 2.5g |
$3417.0 | 2023-03-11 | ||
| Enamine | EN300-674180-5.0g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 5.0g |
$5056.0 | 2023-03-11 | ||
| Enamine | EN300-674180-10.0g |
(1-bromopent-4-en-2-yl)cyclopropane |
1865501-55-8 | 10.0g |
$7497.0 | 2023-03-11 |
Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]-
Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- (CAS No. 1865501-55-8): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- (CAS No. 1865501-55-8) represents a fascinating molecule in the realm of organic chemistry, particularly within the pharmaceutical industry. Its unique structural features—comprising a cyclopropane ring fused with a butenyl side chain substituted with a bromomethyl group—make it a versatile intermediate for the synthesis of various pharmacologically active compounds. This introduction delves into the compound's properties, synthetic pathways, and its significance in contemporary medicinal chemistry.
The cyclopropane moiety is renowned for its high ring strain, which often translates into reactivity that can be harnessed for constructing complex molecular architectures. In the case of Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]-, this strain is complemented by the presence of a bromomethyl group, which serves as a reactive handle for further functionalization. The butenyl side chain adds another layer of reactivity, enabling various transformations such as cross-coupling reactions, nucleophilic additions, and ring-opening processes.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel therapeutic agents. For instance, researchers have leveraged its structure to create derivatives with enhanced binding affinity to biological targets. The bromomethyl group, in particular, has been instrumental in facilitating palladium-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for drug design. These reactions often yield products with improved pharmacokinetic profiles and reduced toxicity.
The butenyl moiety also plays a crucial role in modulating the electronic and steric properties of the final products. By incorporating this group, chemists can fine-tune the reactivity of the molecule, making it more amenable to further derivatization. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For example, derivatives of Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- have been explored as potential inhibitors of enzymes involved in inflammatory pathways.
One notable application of this compound is in the development of antiviral agents. The cyclopropane ring's strained geometry can disrupt viral protein-protein interactions or interfere with viral replication mechanisms. Additionally, the bromomethyl group allows for the introduction of functional groups that can interact specifically with viral targets. Recent studies have demonstrated that derivatives of this compound exhibit promising antiviral activity against several RNA viruses by inhibiting key enzymes required for viral replication.
In conclusion, Cyclopropane, [1-(bromomethyl)-3-buten-1-yl]- (CAS No. 1865501-55-8) is a multifaceted intermediate with significant implications in pharmaceutical research and development. Its unique structural features enable a wide range of synthetic transformations, making it invaluable for constructing complex drug molecules. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly critical role in the discovery and development of novel therapeutic agents.
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